(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine
Overview
Description
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine: is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and a D-glutamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine typically involves the following steps:
Starting Materials: The synthesis begins with D-glutamine and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium hydroxide.
Procedure: D-glutamine is dissolved in the solvent, and the base is added to deprotonate the amine group. 4-methylbenzenesulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine: can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors.
Biochemical Research: The compound is employed in studies involving protein modification and enzyme activity assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine exerts its effects typically involves the interaction of the sulfonyl group with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target protein or enzyme.
Comparison with Similar Compounds
(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine: can be compared with other sulfonyl-containing compounds, such as:
N-[(4-methylphenyl)sulfonyl]-L-glutamine: The L-isomer of the compound, which may have different biological activity due to stereochemistry.
N-[(4-methylphenyl)sulfonyl]-glycine: A simpler analog with a glycine moiety instead of glutamine, which may exhibit different reactivity and applications.
N-[(4-methylphenyl)sulfonyl]-alanine: Another analog with an alanine moiety, used for comparison in biochemical studies.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the D-glutamine moiety, which can influence its interaction with biological targets and its overall reactivity.
Properties
IUPAC Name |
(2R)-5-amino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8-2-4-9(5-3-8)20(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYEJZZJXFADP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367963 | |
Record name | (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883452-10-6 | |
Record name | (-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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